molecular formula C13H17NO4 B8814447 Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B8814447
M. Wt: 251.28 g/mol
InChI Key: WDEQGLDWZMIMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05519134

Procedure details

To a solution of N-CBz-4-hydroxy-L-proline (38.1 mmol) in 250 ml THF was added borane-methyl sulfide (78 mmol) dropwise at room temperature. After the evolution of H2 had ceased, the solution was heated to reflux with mechanical stirring. After 1 hour a white precipitate had formed. Methanol was carefully added, and the resulting solution refluxed for a further 15 minutes. The solution was cooled to room temperature, the solvents evaporated under reduced pressure, and the residual gum coevaporated with 2×100 ml MeOH. The product was obtained as a viscous oil in quantitative yield and identified by NMR.
Quantity
38.1 mmol
Type
reactant
Reaction Step One
Quantity
78 mmol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:11]1[CH2:18][CH:17]([OH:19])[CH2:16][C@H:12]1[C:13](O)=[O:14])([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].B.CSC.CO>C1COCC1>[CH2:4]([O:3][C:1]([N:11]1[CH:12]([CH2:13][OH:14])[CH2:16][CH:17]([OH:19])[CH2:18]1)=[O:2])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
38.1 mmol
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N1[C@H](C(=O)O)CC(C1)O
Name
Quantity
78 mmol
Type
reactant
Smiles
B.CSC
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux with mechanical stirring
CUSTOM
Type
CUSTOM
Details
After 1 hour a white precipitate had formed
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution refluxed for a further 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the solvents evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was obtained as a viscous oil in quantitative yield

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(CC1CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05519134

Procedure details

To a solution of N-CBz-4-hydroxy-L-proline (38.1 mmol) in 250 ml THF was added borane-methyl sulfide (78 mmol) dropwise at room temperature. After the evolution of H2 had ceased, the solution was heated to reflux with mechanical stirring. After 1 hour a white precipitate had formed. Methanol was carefully added, and the resulting solution refluxed for a further 15 minutes. The solution was cooled to room temperature, the solvents evaporated under reduced pressure, and the residual gum coevaporated with 2×100 ml MeOH. The product was obtained as a viscous oil in quantitative yield and identified by NMR.
Quantity
38.1 mmol
Type
reactant
Reaction Step One
Quantity
78 mmol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:11]1[CH2:18][CH:17]([OH:19])[CH2:16][C@H:12]1[C:13](O)=[O:14])([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].B.CSC.CO>C1COCC1>[CH2:4]([O:3][C:1]([N:11]1[CH:12]([CH2:13][OH:14])[CH2:16][CH:17]([OH:19])[CH2:18]1)=[O:2])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
38.1 mmol
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N1[C@H](C(=O)O)CC(C1)O
Name
Quantity
78 mmol
Type
reactant
Smiles
B.CSC
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux with mechanical stirring
CUSTOM
Type
CUSTOM
Details
After 1 hour a white precipitate had formed
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution refluxed for a further 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the solvents evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was obtained as a viscous oil in quantitative yield

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(CC1CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05519134

Procedure details

To a solution of N-CBz-4-hydroxy-L-proline (38.1 mmol) in 250 ml THF was added borane-methyl sulfide (78 mmol) dropwise at room temperature. After the evolution of H2 had ceased, the solution was heated to reflux with mechanical stirring. After 1 hour a white precipitate had formed. Methanol was carefully added, and the resulting solution refluxed for a further 15 minutes. The solution was cooled to room temperature, the solvents evaporated under reduced pressure, and the residual gum coevaporated with 2×100 ml MeOH. The product was obtained as a viscous oil in quantitative yield and identified by NMR.
Quantity
38.1 mmol
Type
reactant
Reaction Step One
Quantity
78 mmol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:11]1[CH2:18][CH:17]([OH:19])[CH2:16][C@H:12]1[C:13](O)=[O:14])([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].B.CSC.CO>C1COCC1>[CH2:4]([O:3][C:1]([N:11]1[CH:12]([CH2:13][OH:14])[CH2:16][CH:17]([OH:19])[CH2:18]1)=[O:2])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
38.1 mmol
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N1[C@H](C(=O)O)CC(C1)O
Name
Quantity
78 mmol
Type
reactant
Smiles
B.CSC
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux with mechanical stirring
CUSTOM
Type
CUSTOM
Details
After 1 hour a white precipitate had formed
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution refluxed for a further 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the solvents evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was obtained as a viscous oil in quantitative yield

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(CC1CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05519134

Procedure details

To a solution of N-CBz-4-hydroxy-L-proline (38.1 mmol) in 250 ml THF was added borane-methyl sulfide (78 mmol) dropwise at room temperature. After the evolution of H2 had ceased, the solution was heated to reflux with mechanical stirring. After 1 hour a white precipitate had formed. Methanol was carefully added, and the resulting solution refluxed for a further 15 minutes. The solution was cooled to room temperature, the solvents evaporated under reduced pressure, and the residual gum coevaporated with 2×100 ml MeOH. The product was obtained as a viscous oil in quantitative yield and identified by NMR.
Quantity
38.1 mmol
Type
reactant
Reaction Step One
Quantity
78 mmol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([N:11]1[CH2:18][CH:17]([OH:19])[CH2:16][C@H:12]1[C:13](O)=[O:14])([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].B.CSC.CO>C1COCC1>[CH2:4]([O:3][C:1]([N:11]1[CH:12]([CH2:13][OH:14])[CH2:16][CH:17]([OH:19])[CH2:18]1)=[O:2])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
38.1 mmol
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N1[C@H](C(=O)O)CC(C1)O
Name
Quantity
78 mmol
Type
reactant
Smiles
B.CSC
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux with mechanical stirring
CUSTOM
Type
CUSTOM
Details
After 1 hour a white precipitate had formed
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution refluxed for a further 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the solvents evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was obtained as a viscous oil in quantitative yield

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC(CC1CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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